molecular formula C7H5BrF2 B1273633 1-Bromo-4-(difluoromethyl)benzene CAS No. 51776-71-7

1-Bromo-4-(difluoromethyl)benzene

Cat. No. B1273633
CAS RN: 51776-71-7
M. Wt: 207.01 g/mol
InChI Key: HUSPSWKWFREKSS-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)benzene is a halogenated aromatic compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a bromine atom and a difluoromethyl group attached to a benzene ring, which makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves the use of halogenating agents or nucleophilic substitution reactions. For instance, the synthesis of complex brominated compounds can start from simpler bromo-substituted benzenes, which can be further functionalized to achieve the desired product . The synthesis of 1-bromo-4-(difluoromethyl)benzene itself is not detailed in the provided papers, but similar compounds have been synthesized through reactions such as the Wittig-Horner reaction, which is used to form carbon-carbon double bonds .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded to provide information on the vibrational modes of the molecule . Although this study does not directly analyze 1-bromo-4-(difluoromethyl)benzene, it gives insight into the impact of halogen substitution on the benzene ring, which is relevant for understanding the molecular structure of similar compounds.

Chemical Reactions Analysis

1-Bromo-4-(difluoromethyl)benzene can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, brominated benzenes can participate in nucleophilic aromatic substitution reactions to introduce fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging . Additionally, the reactivity of brominated compounds with organometallic reagents can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the utility of these compounds in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-(difluoromethyl)benzene can be inferred from studies on similar brominated benzenes. For instance, the presence of bulky substituents on the benzene ring can lead to the formation of rotational isomers and influence the compound's melting and boiling points . The electronic effects of the difluoromethyl group would also affect the compound's reactivity and physical properties, although specific data on 1-bromo-4-(difluoromethyl)benzene is not provided in the papers.

Scientific Research Applications

Fluorescence Properties and Synthesis

1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative of 1-Bromo-4-(difluoromethyl)benzene, was synthesized using the Wittig-Horner reaction. This compound displayed notable fluorescence properties, particularly in its solid state, demonstrating potential for applications in photoluminescence-based technologies (Liang Zuo-qi, 2015).

Precursor in Graphene Nanoribbon Synthesis

1-Bromo-4-(3,7-dimethyloctyl)benzene, another variant, serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are critical for advanced material applications (S. Patil et al., 2012).

Aryne Route to Naphthalenes

Research demonstrated that treating 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide generates a reactive intermediate, leading to the synthesis of various naphthalenes. This method offers an innovative approach to create complex organic structures (M. Schlosser & E. Castagnetti, 2001).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, related to 1-Bromo-4-(difluoromethyl)benzene, is utilized as a versatile starting material in organometallic synthesis. Its reactions through various intermediates are useful in creating synthetically valuable compounds (J. Porwisiak & M. Schlosser, 1996).

Radiosynthesis of Labelling Agents

In medical imaging, 1-Bromo-4-(difluoromethyl)benzene derivatives are used in the radiosynthesis of labelling agents. These agents are crucial for developing new imaging techniques in nuclear medicine (V. Namolingam et al., 2001).

Modular Construction in Dendrimer Synthesis

The compound serves as a building block in the modular construction of dendritic carbosilanes. Its use in sequential convergent and divergent steps is key for synthesizing modified carbosilane dendrimers, important in nanotechnology and materials science (Casado & Stobart, 2000).

Molecular Electronics

1-Bromo-4-(difluoromethyl)benzene derivatives are foundational in the synthesis of thiol end-capped molecular wires for molecular electronics. These wires are pivotal for the development of miniaturized electronic components (N. Stuhr-Hansen et al., 2005).

Safety And Hazards

“1-Bromo-4-(difluoromethyl)benzene” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a combustible liquid .

Future Directions

“1-Bromo-4-(difluoromethyl)benzene” has gained significant attention in recent years for its remarkable physical and chemical properties. It is a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths , indicating its potential applications in the field of nanotechnology.

properties

IUPAC Name

1-bromo-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSPSWKWFREKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375609
Record name 1-bromo-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethyl)benzene

CAS RN

51776-71-7
Record name 1-bromo-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(difluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Okuda, K Taniguchi, S Inagi, T Fuchigami - Electroanalysis, 2021 - Wiley Online Library
Electrochemical oxidation of O‐(4‐chlorobenzyl) S‐methyl dithiocarbonate using tris(2,4‐dibromophenyl)amine as a redox mediator was studied by cyclic voltammetric measurements. …
DM Ferguson, PR Melvin, MS Sanford - 2020 - deepblue.lib.umich.edu
This Communication describes the conversion of (hetero)aryl aldehydes into the corresponding (hetero)aryl difluoromethyl products using anhydrous NMe4F in combination with …
Number of citations: 11 deepblue.lib.umich.edu
A RAULLI - thesis.unipd.it
in italiano The bioisosteric replacement is a fundamental strategy in modern medicinal chemistry to modulate the physicochemical and biological properties of a drug. This practice is …
Number of citations: 0 thesis.unipd.it
Y Zhang, J Ma, J Chen, L Meng, Y Liang, S Zhu - Chem, 2021 - cell.com
Ligand-controlled reactivity plays an important role in transition-metal catalysis, enabling a vast number of efficient transformations to be discovered and developed. However, a single …
Number of citations: 41 www.cell.com
JT Ernst, PA Thompson, C Nilewski… - Journal of medicinal …, 2020 - ACS Publications
Dysregulation of protein translation is a key driver for the pathogenesis of many cancers. Eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase, is a critical …
Number of citations: 78 pubs.acs.org
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
PR Melvin, DM Ferguson, SD Schimler, DC Bland… - Organic …, 2019 - ACS Publications
A method for the room temperature deoxyfluorination of benzaldehydes and α-ketoesters using sulfuryl fluoride and Me 4 NF is described. A large scope of aryl and heteroaryl …
Number of citations: 46 pubs.acs.org
AB Gome, MAC Gonzalez, M Lübcke… - Journal of Fluorine …, 2017 - Elsevier
The nucleophilic fluorination of bromodifluoromethyl derivatives mediated by the complex (PPh 3 ) 3 CuF is described. Under the reaction conditions, different trifluoroacetates, …
Number of citations: 12 www.sciencedirect.com
M Gonay - 2020 - library-archives.canada.ca
Utilisation du XtalFluor pour la déoxofluoration de composés carbonylés Page 1 © Marie Gonay, 2020 Utilisation du XtalFluor pour la déoxofluoration de composés carbonylés Mémoire …
Number of citations: 0 library-archives.canada.ca

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